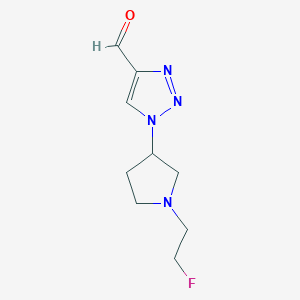

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4O/c10-2-4-13-3-1-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJXFAKCAZWSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is typically constructed via cycloaddition reactions involving azides and alkynes. The most widely employed method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the Sharpless–Fokin click reaction. This reaction is regioselective, yielding exclusively 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields and minimal by-products.

- Key Features of CuAAC:

- Reactants: Organic azide and terminal alkyne.

- Catalyst: Cu(I), often generated in situ from Cu(II) sulfate and sodium ascorbate.

- Solvent: Mixture of water and alcohol.

- Temperature: Room temperature.

- Outcome: Exclusive formation of 1,4-disubstituted triazoles.

Alternative metal-free and regioselective methods have also been developed, including strain-promoted azide-alkyne cycloaddition and oxidative formal [4+1] cycloadditions involving N-tosylhydrazones, but CuAAC remains the gold standard for 1,2,3-triazole synthesis.

Functionalization of Pyrrolidine and Installation of the 2-Fluoroethyl Group

The pyrrolidine ring functionalization typically involves substitution at the nitrogen and carbon atoms. For the target molecule, the pyrrolidine nitrogen is substituted with a 2-fluoroethyl group, which can be introduced via nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.

- Typical Procedure:

- Starting material: 3-substituted pyrrolidine derivative.

- Reagent: 2-fluoroethyl halide.

- Base: Mild base such as potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents like DMF or DMSO.

- Temperature: Ambient to moderate heating.

- Outcome: N-alkylation yielding 1-(2-fluoroethyl)pyrrolidine.

This method is supported by analogous syntheses reported for fluorinated pyrrolidine derivatives where the fluoroalkyl substituent is introduced via alkylation steps.

Coupling of Pyrrolidine and Triazole Units

The linkage of the pyrrolidine moiety to the triazole ring at the 3-position of pyrrolidine and the 1-position of triazole is typically achieved by utilizing azide or alkyne functionalities on one of the partners.

- Synthetic Route Example:

- Prepare a pyrrolidine derivative bearing an azide group at the 3-position.

- React with an alkyne-functionalized aldehyde or a propargyl aldehyde derivative.

- Perform CuAAC to form the triazole ring connecting the two fragments.

- This approach allows simultaneous formation of the triazole ring and attachment of the aldehyde group at the 4-position of the triazole.

This strategy has been effectively used in the synthesis of pyrrolidine-triazole hybrids with various functional groups, including fluorinated substituents and aldehydes.

Introduction of the Formyl Group at the 4-Position of the Triazole

The formyl group at the 4-position of the 1H-1,2,3-triazole ring can be introduced either by:

- Direct Synthesis: Using formylated alkynes or azides in the cycloaddition step.

- Post-Cycloaddition Functionalization: Oxidation or formylation of the triazole ring after its formation.

A reported one-step synthesis of 1H-1,2,3-triazole-4-carbaldehyde derivatives involves the use of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde as a precursor, which undergoes Dimroth rearrangement to yield various functionalized triazole carbaldehydes.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | CuAAC Cycloaddition | Azide + Terminal alkyne, CuSO4 + sodium ascorbate, H2O/Alcohol, RT | Formation of 1,4-disubstituted 1,2,3-triazole core |

| 2 | N-Alkylation | Pyrrolidine + 2-fluoroethyl halide, Base (K2CO3), DMF | Introduction of 2-fluoroethyl group at pyrrolidine nitrogen |

| 3 | Coupling via Azide-Alkyne | Pyrrolidine azide + propargyl aldehyde, CuAAC conditions | Attachment of pyrrolidine to triazole with aldehyde function |

| 4 | Formyl Group Installation | Direct use of formylated alkyne/azide or Dimroth rearrangement | Introduction of aldehyde at triazole 4-position |

Research Findings and Notes

- The CuAAC method is favored for its regioselectivity, mild conditions, and high yields, making it ideal for constructing the triazole ring in complex molecules such as the target compound.

- The incorporation of fluorine via 2-fluoroethyl groups enhances the biological activity and metabolic stability of pyrrolidine derivatives, justifying the use of fluorinated alkylating agents in the synthesis.

- One-step preparation methods for triazole-4-carbaldehydes facilitate efficient synthesis and functionalization, enabling further conjugation with biomolecules or other pharmacophores.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques such as silica gel chromatography to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The 2-fluoroethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Reduction: 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been studied for its efficacy against various pathogens. For instance, triazole derivatives have shown promise in inhibiting α-glycosidase activity, suggesting potential utility in diabetes management.

Anticancer Properties

The compound's structural features may also confer anticancer properties. Triazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the aldehyde group enhances the reactivity of the compound, which may be exploited in developing targeted cancer therapies.

Neurological Applications

There is emerging interest in the role of triazole compounds in treating neurological disorders. The unique structure of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde may interact with neurotransmitter systems or exhibit neuroprotective effects, warranting further investigation into its potential as a treatment for conditions such as Alzheimer's disease.

Synthesis of Functional Materials

The compound can serve as a precursor in the synthesis of functional materials. Its ability to form coordination complexes with metals opens avenues for developing novel materials with applications in catalysis and sensor technology.

Polymer Chemistry

In polymer chemistry, 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be utilized to create polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 1,2,3-triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis or materials science.

Comparison with Similar Compounds

Triazole-4-carbaldehyde Derivatives with Pyrrolidine Substituents

- 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound substitutes the pyrrolidine-2-fluoroethyl group with a 3-fluorophenyl ring. Synthesized via a one-pot reaction involving 5-methyl-2-phenylpyrazol-3-one and sodium acetate, this compound crystallizes in a monoclinic system with a 96% yield . Key Difference: The absence of a pyrrolidine ring reduces conformational flexibility compared to the target compound.

1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1710845-01-4) :

Replaces the carbaldehyde with a carboxylic acid and introduces an acetyl group on the pyrrolidine nitrogen. This modification enhances solubility in polar solvents but eliminates the aldehyde’s reactivity for further derivatization .1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid :

Features a tert-butoxycarbonyl (Boc)-protected pyrrolidine and a difluoromethyl group on the triazole. The Boc group aids in synthetic intermediates, while the difluoromethyl group increases metabolic resistance .

Pyrazole-4-carbaldehyde Analogues

- 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 618098-85-4): Replaces the triazole with a pyrazole ring and introduces chloro and methoxy substituents. The pyrazole ring’s reduced aromaticity compared to triazole may lower thermal stability.

1-(2-Phenylethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1495833-95-8) :

Substitutes the pyrrolidine-2-fluoroethyl group with a phenethyl chain. The phenethyl group improves lipophilicity, favoring membrane permeability in biological systems. This compound is synthesized via propargylation and azide-alkyne cycloaddition .

Fluorinated Triazoles with Diverse Substituents

- 1-(3-Trifluoromethylbenzyl)-4-(3-fluorophenyl)-1H-1,2,3-triazole :

Features a trifluoromethylbenzyl group instead of pyrrolidine. The trifluoromethyl group enhances electron-withdrawing effects, which may stabilize the molecule in oxidative environments. Synthesized via copper-catalyzed azide-alkyne cycloaddition with a 91.5% yield .

Pharmacological and Physicochemical Properties

- Reactivity : The carbaldehyde group allows for Schiff base formation or condensation reactions, enabling conjugation with amines or hydrazines—a feature absent in carboxylic acid derivatives .

- Crystallinity: Triazole-carbaldehydes often form stable monoclinic crystals, as confirmed by SHELXL and WinGX refinements, ensuring structural reproducibility .

Biological Activity

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that integrates a pyrrolidine ring, a triazole ring, and a fluoroethyl group. This unique structure positions it as a significant candidate in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

- Molecular Formula : C11H17FN4O

- Molecular Weight : 240.28 g/mol

- CAS Number : 2098017-29-7

The compound features multiple functional groups that enhance its interaction with biological targets, making it a subject of interest for drug development and chemical biology studies.

The precise mechanism of action for 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is not fully elucidated. However, it is hypothesized that:

- The triazole ring may interact with enzymes or receptors, modulating their activity.

- The fluoroethyl group likely enhances binding affinity and selectivity towards specific molecular targets.

Biological Activity

Research indicates that compounds containing triazole rings exhibit diverse biological activities. The following are key areas of biological activity for this compound:

Antimicrobial Activity

Triazole derivatives have been recognized for their antimicrobial properties. Studies suggest that 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde could potentially inhibit various pathogens due to its structural characteristics.

Anti-Cholinesterase Activity

Similar compounds have demonstrated significant inhibition against cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. For example:

- Compounds with triazole rings have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, which are critical targets for Alzheimer's treatments .

Potential Applications in Neurology

The compound's ability to modulate cholinergic pathways suggests potential applications in treating neurological disorders. Its structure allows for interactions that may improve cognitive function by enhancing neurotransmitter availability.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde better, it can be compared with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-1H-1,2,3-triazole | Structure | Contains a benzyloxy group enhancing solubility |

| 5-(pyrrolidin-1-yl)-4H-1,2,3-triazole | Structure | Lacks the aldehyde functionality but retains antimicrobial properties |

| 4-formyl-1H-1,2,3-triazole | Structure | Simpler structure; primarily used in synthetic applications |

Case Studies and Research Findings

Recent studies have explored the biological activities of triazole-containing compounds:

- Inhibition Studies : Various derivatives have shown significant inhibition of AChE and BuChE with IC50 values indicating strong potential as therapeutic agents against Alzheimer’s disease .

- Antimicrobial Efficacy : Triazole derivatives have been tested against multiple bacterial strains, showing promising results in inhibiting growth and viability .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions of triazole compounds with target proteins relevant to various diseases .

Q & A

Q. What are the common synthetic routes for 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step strategies:

- Step 1: Formation of the pyrrolidine core with a 2-fluoroethyl substituent via nucleophilic substitution or alkylation reactions. For example, fluoroethylation of pyrrolidin-3-amine derivatives using 2-fluoroethyl tosylate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2: Introduction of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A terminal alkyne on the pyrrolidine reacts with an azide precursor (e.g., sodium azide and 4-carbaldehyde-substituted propargyl bromide) in the presence of CuSO₄/ascorbate at room temperature .

- Critical Conditions:

- Temperature: Elevated temperatures (80–100°C) improve fluoroethylation efficiency but may require inert atmospheres to prevent decomposition.

- Catalyst Purity: CuAAC reactions demand rigorously anhydrous conditions to avoid side reactions.

- Yield Optimization: Yields for analogous triazole-carbaldehyde syntheses range from 65–78% depending on solvent polarity (e.g., ethanol vs. DMF) .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- ¹H NMR:

- ¹³C NMR:

- IR Spectroscopy:

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~2100 cm⁻¹ (triazole C–N stretch) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with m/z matching the exact mass (calculated using isotopic patterns for fluorine) .

Advanced Research Questions

Q. How does the presence of the 2-fluoroethyl group on the pyrrolidine ring affect the compound’s reactivity in subsequent derivatization reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing fluorine atom stabilizes adjacent carbocations, facilitating SN1 reactions at the pyrrolidine nitrogen. However, steric hindrance from the fluoroethyl group may reduce nucleophilic substitution efficiency .

- Derivatization Case Study:

- Aldehyde Functionalization: The carbaldehyde group undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes. Fluorine’s inductive effect enhances electrophilicity of the aldehyde, accelerating nucleophilic attack .

- Challenges: Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and low temperatures (0–5°C) .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Data Normalization:

- Standardize assays (e.g., MIC for antimicrobial activity) using reference compounds (e.g., ciprofloxacin) to calibrate inter-study variability .

- Structural-Activity Relationship (SAR) Analysis:

- Compare substituent effects: For example, replacing the 2-fluoroethyl group with a methyl or trifluoromethyl group (as in ) may reveal steric/electronic drivers of activity discrepancies.

- Use computational tools (e.g., molecular docking) to assess binding affinity differences caused by fluorine’s van der Waals radius .

- Controlled Replication:

- Reproduce conflicting studies under identical conditions (solvent, pH, cell lines) to isolate experimental variables .

Q. How can computational modeling guide the optimization of this compound for target-specific applications?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.